Lithium methoxide
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Overview
Description
Lithium methoxide, also known as this compound, is a chemical compound with the formula CH₃OLi. It is a white, hygroscopic powder that is highly soluble in methanol. This compound is primarily used as a strong base in organic synthesis and as a reagent in various chemical reactions.
Mechanism of Action
Lithium methoxide, also known as lithium methanolate or lithium;methanolate, is a compound with the formula LiCH3O . It is the lithium salt of methanol and is used in various applications, including as a strong base in deprotonation reactions of various acidic functional groups, such as alcohols, phenols, and carboxylic acids . It also acts as a catalyst in esterification reactions .
Target of Action
This compound primarily targets acidic functional groups, such as alcohols, phenols, and carboxylic acids . It acts as a strong base, deprotonating these groups and facilitating various chemical reactions .
Mode of Action
This compound interacts with its targets by deprotonating them, effectively removing a hydrogen ion (H+) from the target molecule . This changes the chemical structure of the target, allowing it to undergo further reactions .
Biochemical Pathways
It is known that lithium, in general, can inhibit enzymes that have magnesium as a co-factor . One such enzyme is glycogen synthase kinase 3-beta (GSK3B), which inhibits signaling induced by Brain-Derived Neurotrophic Factor (BDNF) . Thus, lithium would be expected to enhance the activity of BDNF .
Pharmacokinetics
The pharmacokinetics of lithium, the parent compound of this compound, is linear within the dose regimen used in clinical practice . Lithium has an extremely narrow therapeutic window
Result of Action
The result of this compound’s action is the facilitation of various chemical reactions. By deprotonating acidic functional groups, it allows these groups to undergo further reactions . In addition, it can act as a catalyst in esterification reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lithium methoxide can be synthesized by reacting metallic lithium with methanol. The reaction is highly exothermic and produces hydrogen gas as a byproduct: [ 2 \text{Li} + 2 \text{CH}_3\text{OH} \rightarrow 2 \text{CH}_3\text{OLi} + \text{H}_2 \uparrow ]
Industrial Production Methods: In industrial settings, lithium methanolate is often produced by dissolving lithium hydroxide in methanol. This method is preferred due to its simplicity and efficiency: [ \text{LiOH} + \text{CH}_3\text{OH} \rightarrow \text{CH}_3\text{OLi} + \text{H}_2\text{O} ]
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, although these are less common.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: this compound is frequently used in nucleophilic substitution reactions, where it acts as a nucleophile.
Common Reagents and Conditions:
Reagents: Common reagents include alkyl halides, esters, and carbonyl compounds.
Conditions: These reactions typically occur under anhydrous conditions to prevent the hydrolysis of lithium methanolate.
Major Products:
From Alkyl Halides: Produces ethers.
From Esters: Produces alcohols.
From Carbonyl Compounds: Produces alcohols or ketones, depending on the specific reaction.
Scientific Research Applications
Lithium methoxide has a wide range of applications in scientific research:
Chemistry: Used as a strong base in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Used in the preparation of pharmaceutical intermediates.
Industry: Utilized in the production of polymers and other industrial chemicals.
Comparison with Similar Compounds
Sodium Methanolate (CH₃ONa): Similar in reactivity but less soluble in methanol.
Potassium Methanolate (CH₃OK): More reactive but also more hygroscopic.
Lithium Ethoxide (C₂H₅OLi): Similar in reactivity but used in different synthetic applications.
Uniqueness: Lithium methoxide is unique due to its high solubility in methanol and its strong basicity, making it particularly useful in organic synthesis. Its reactivity is also more controlled compared to its sodium and potassium counterparts, providing more precise outcomes in chemical reactions.
Properties
CAS No. |
865-34-9 |
---|---|
Molecular Formula |
CH4LiO |
Molecular Weight |
39.0 g/mol |
IUPAC Name |
lithium;methanolate |
InChI |
InChI=1S/CH4O.Li/c1-2;/h2H,1H3; |
InChI Key |
GLXCXYZWVRLFFY-UHFFFAOYSA-N |
SMILES |
[Li+].C[O-] |
Canonical SMILES |
[Li].CO |
Key on ui other cas no. |
865-34-9 |
physical_description |
Liquid |
Pictograms |
Flammable; Corrosive |
Origin of Product |
United States |
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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